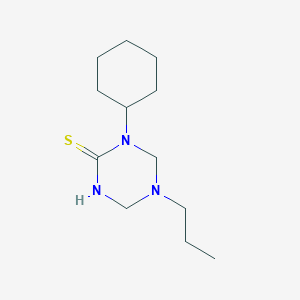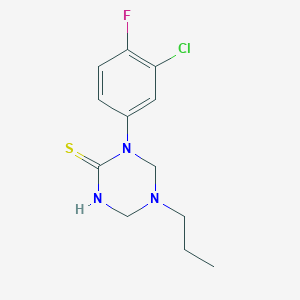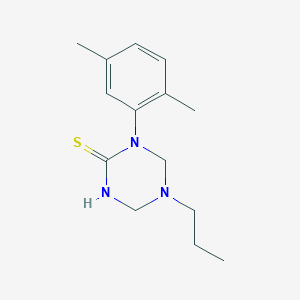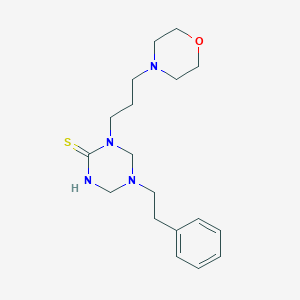![molecular formula C21H20N6OS2 B282696 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282696.png)
4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide involves its ability to interact with specific targets in cells. In cancer cells, the compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In bacteria, the compound disrupts cell wall synthesis and inhibits protein synthesis. In inflammation, the compound inhibits the NF-kB pathway, reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has several biochemical and physiological effects. In cancer cells, the compound inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In bacteria, the compound inhibits bacterial growth and biofilm formation. In inflammation, the compound reduces the production of inflammatory cytokines and improves the symptoms of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide in lab experiments include its potential therapeutic properties, its ability to interact with specific targets in cells, and its diverse applications in various fields. However, the limitations include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Future Directions
For research on 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide include investigating its potential as a therapeutic agent in other diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods. Additionally, the compound's potential toxicity and side effects need to be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound with potential therapeutic properties in various fields, including cancer, infectious diseases, and inflammation. Further research is needed to fully understand its mechanism of action, potential toxicity, and side effects. The compound's diverse applications and potential as a therapeutic agent make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide involves the reaction of 4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol with 4-aminobenzoic acid, followed by the reaction with 2-bromoacetophenone and thiosemicarbazide. The final product is obtained through the reaction of the intermediate product with 2-mercaptobenzothiazole.
Scientific Research Applications
Research studies have investigated the potential therapeutic properties of 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide in various fields, including cancer, infectious diseases, and inflammation. One study showed that the compound exhibited anticancer activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study demonstrated its antimicrobial activity against Staphylococcus aureus and Escherichia coli. Additionally, the compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
properties
Molecular Formula |
C21H20N6OS2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
4-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H20N6OS2/c1-2-27-18(15-7-9-17(22)10-8-15)25-26-21(27)30-13-14-3-5-16(6-4-14)19(28)24-20-23-11-12-29-20/h3-12H,2,13,22H2,1H3,(H,23,24,28) |
InChI Key |
ZODRKRADUIQWQU-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)



